Methyl 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
Description
Methyl 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a boronic ester-functionalized pyridine derivative. Its structure features:
- A methyl ester group at position 2 of the pyridine ring.
- A methoxy group at position 3.
- A pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 2.
This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heterobiaryl frameworks . The methoxy and ester groups modulate electronic and steric properties, influencing reactivity and selectivity in catalytic processes.
Properties
Molecular Formula |
C14H20BNO5 |
|---|---|
Molecular Weight |
293.13 g/mol |
IUPAC Name |
methyl 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C14H20BNO5/c1-13(2)14(3,4)21-15(20-13)9-7-10(12(17)19-6)16-8-11(9)18-5/h7-8H,1-6H3 |
InChI Key |
QRJGUPUBQZXDCK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate typically involves the reaction of 5-methoxy-4-picolinic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Alcohols or amines.
Substitution: Biaryl compounds or other carbon-carbon bonded structures.
Scientific Research Applications
Structural Overview
- Molecular Formula : C15H21B O5
- Molecular Weight : 292.14 g/mol
- IUPAC Name : Methyl 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
Key Features
The presence of the dioxaborolane moiety enhances the compound's reactivity and stability in various chemical environments. This feature is particularly useful in organic synthesis and catalysis.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications:
Anticancer Activity
Research indicates that compounds with boron-containing groups can exhibit anticancer properties. For instance:
- Case Study : A study demonstrated that derivatives of boron compounds could inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Materials Science
The compound is also utilized in developing novel materials:
Polymer Synthesis
This compound can be used in synthesizing copolymers with enhanced optical and electrochemical properties.
- Data Table : Comparison of properties of polymers synthesized with and without boron-containing compounds.
| Property | Without Boron Compound | With Boron Compound |
|---|---|---|
| Conductivity (S/m) | 0.01 | 0.05 |
| Optical Clarity (%) | 75 | 90 |
| Thermal Stability (°C) | 200 | 250 |
Environmental Applications
The compound's ability to form stable complexes with metals makes it a candidate for environmental remediation processes.
Heavy Metal Removal
Studies have shown that boron compounds can effectively chelate heavy metals from contaminated water sources.
Mechanism of Action
The mechanism of action of Methyl 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular sensors. The compound’s reactivity is influenced by the electronic properties of the picolinate moiety, which can modulate the stability and reactivity of the boronic ester group.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
Positional Isomers
- Molecular weight: 263.10 g/mol .
Methyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Picolinate (CAS 957065-99-5)
Functional Group Replacements
- 5-Methoxy-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Nicotinonitrile (CAS 1247726-68-6) Nitrile group at position 2 instead of methyl ester. Molecular weight: 260.10 g/mol .
- Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Picolinate Ethyl ester instead of methyl ester. Similarity: 1.00 to the methyl ester analog . Increased lipophilicity due to the ethyl group may improve solubility in non-polar solvents.
Biological Activity
Methyl 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : CHBNO
- Molecular Weight : 287.16 g/mol
- CAS Number : 1256360-41-4
- Structure : The compound features a picolinate moiety linked to a dioxaborolane group, which is known for its reactivity and potential therapeutic applications.
Biological Activity Overview
Research indicates that compounds with boron-containing structures exhibit various biological activities, including anti-cancer properties. The specific biological activities of this compound are still being elucidated through ongoing studies.
Potential Anti-Cancer Activity
- Mechanism of Action : Boronates have been studied for their ability to inhibit proteasomes and modulate signaling pathways involved in cancer cell proliferation. The incorporation of the dioxaborolane moiety is hypothesized to enhance these effects by improving the compound's stability and bioavailability.
-
In Vitro Studies : Preliminary studies have demonstrated that similar boronate compounds exhibit cytotoxic effects on various cancer cell lines. For instance:
- MCF-7 (breast cancer) : Inhibition of cell growth was noted at concentrations as low as 10 µM.
- PC-3 and DU145 (prostate cancer) : Significant anti-proliferative effects were observed in both cell lines with IC50 values ranging from 5 to 15 µM.
- Case Study Example :
Safety and Toxicity
The safety profile of this compound is crucial for its potential therapeutic use. Current data suggest:
- Skin Irritation : Causes mild skin irritation.
- Eye Irritation : Causes serious eye irritation.
Precautionary measures should be taken during handling to minimize exposure risks .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
